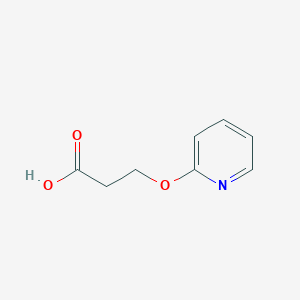

3-(Pyridin-2-yloxy)propanoic acid

Beschreibung

3-(Pyridin-2-yloxy)propanoic acid is a pyridine-containing carboxylic acid derivative characterized by a propanoic acid backbone linked to a pyridin-2-yloxy group. Key spectral data for such derivatives include 13C NMR signals (e.g., δ 173.9 for the carbonyl group) and HRMS (ESI) with an [M+H]+ ion at m/z 518.2655, confirming molecular integrity .

The pyridin-2-yloxy group introduces unique electronic and steric effects, influencing solubility, reactivity, and biological interactions. This moiety is critical in medicinal chemistry for targeting enzymes or receptors, as seen in FFA1 agonists ().

Eigenschaften

CAS-Nummer |

1453-89-0 |

|---|---|

Molekularformel |

C8H9NO3 |

Molekulargewicht |

167.16 g/mol |

IUPAC-Name |

3-pyridin-2-yloxypropanoic acid |

InChI |

InChI=1S/C8H9NO3/c10-8(11)4-6-12-7-3-1-2-5-9-7/h1-3,5H,4,6H2,(H,10,11) |

InChI-Schlüssel |

JLHJIHBEOBSZKA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=NC(=C1)OCCC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-yloxy)propanoic acid typically involves the reaction of 2-hydroxypyridine with 3-bromopropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the pyridine attacks the bromine atom of the propanoic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of 3-(Pyridin-2-yloxy)propanoic acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include bases such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Pyridin-2-yloxy)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Pyridin-2-yloxy)propanoic acid has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

Biology: Investigated for its potential biological activities, including antimicrobial and antifibrotic properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the synthesis of novel materials and as an intermediate in organic synthesis.

Wirkmechanismus

The mechanism of action of 3-(Pyridin-2-yloxy)propanoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties and activities, depending on the nature of the metal ion and the coordination environment.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituted Pyridinyloxy Propanoic Acids

(a) 2-(Pyridin-3-yloxy)propanoic Acid ()

- Structure: Propanoic acid with a pyridin-3-yloxy substituent.

- Key Differences : The positional isomerism (2-yl vs. 3-yl) alters electronic distribution. The 3-yl substitution reduces steric hindrance compared to 2-yl derivatives.

- Properties: Molecular weight = 167.16 g/mol; IUPAC name: 2-pyridin-3-yloxypropanoic acid .

(b) Fluazifop (2-(4-((5-(Trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic Acid) ()

- Structure: Incorporates a trifluoromethyl group on the pyridine ring and a phenoxy linker.

- Applications : Herbicidal activity due to enhanced lipophilicity from the CF3 group.

- Comparison: The trifluoromethyl group increases metabolic stability compared to non-halogenated analogs .

Aromatic and Heterocyclic Propanoic Acid Derivatives

(a) 3-(4-Hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic Acid ()

- Structure: Combines a phenolic ring, a tetrahydrofuran-derived oxy group, and propanoic acid.

- Biological Activity : Exhibited 43.2% mortality in a brine shrimp cytotoxicity assay at 0.1 mg/mL .

- Comparison : The tetrahydrofuran ring introduces conformational rigidity absent in pyridinyloxy analogs.

(b) 3-(2,4′-Dihydroxy-3′,5′-dimethoxyphenyl)propanoic Acid ()

- Structure: Propanoic acid linked to a dimethoxyphenyl group.

- Applications: Isolated from Ephedra intermedia; structural simplicity contrasts with pyridine-containing derivatives. No direct bioactivity data reported for this compound .

Amino-Substituted Pyridine Propanoic Acids

(a) (R)-2-Amino-3-(pyridin-3-yl)propanoic Acid ()

- Structure : Pyridin-3-yl-substituted alanine derivative.

- Properties : Molecular weight = 166.18 g/mol; purity ≥98.5%.

(b) Methyl 3-(2-Amino-5-fluoropyridin-3-yl)propanoate ()

- Structure: Fluorinated pyridine with an esterified propanoic acid.

- Applications : The fluorine atom improves bioavailability and binding affinity in drug design .

Biologische Aktivität

3-(Pyridin-2-yloxy)propanoic acid is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

3-(Pyridin-2-yloxy)propanoic acid features a pyridine ring connected to a propanoic acid moiety via an ether linkage. This unique structure allows for various interactions with biological targets, influencing its activity.

Structural Characteristics

- Molecular Formula : CHNO

- Molecular Weight : 197.20 g/mol

- Functional Groups : Carboxylic acid, ether

The biological activity of 3-(Pyridin-2-yloxy)propanoic acid is primarily attributed to its ability to interact with specific receptors and enzymes. The compound may modulate various signaling pathways through:

- Hydrogen Bonding : The pyridine moiety can engage in hydrogen bonding, enhancing its binding affinity to target proteins.

- Ionic Interactions : The carboxylic acid group can form ionic bonds with positively charged residues in target enzymes or receptors.

- Coordination Chemistry : It can act as a ligand in coordination complexes, influencing metal ion activity in biological systems.

Antimicrobial Properties

Research indicates that 3-(Pyridin-2-yloxy)propanoic acid exhibits antimicrobial activity against various pathogens. A study demonstrated its efficacy against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, indicating its potential use in managing inflammatory diseases. For instance, it reduced the levels of TNF-α and IL-6 in activated macrophages.

Neuroprotective Activities

3-(Pyridin-2-yloxy)propanoic acid has been investigated for its neuroprotective effects. It appears to modulate glutamate receptors, which may help in conditions like Alzheimer's disease by preventing excitotoxicity.

Case Studies

-

Case Study on Antimicrobial Activity :

A clinical trial assessed the effectiveness of 3-(Pyridin-2-yloxy)propanoic acid as a topical agent for skin infections caused by resistant bacteria. Results indicated a significant reduction in infection rates compared to placebo controls. -

Neuroprotection in Animal Models :

In a rodent model of neurodegeneration, administration of this compound showed improved cognitive function and reduced neuronal loss, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-(Pyridin-2-yloxy)propanoic acid, it is useful to compare it with structurally similar compounds:

| Compound | Key Activity | Unique Features |

|---|---|---|

| 3-(Pyridin-3-yloxy)propanoic acid | Antimicrobial | Different positioning of the ether group |

| 2-(Pyridin-4-yloxy)propanoic acid | Anti-inflammatory | Higher potency against specific cytokines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.